molecular formula C121H189N33O36 B12675103 Motilin (pig), 13-L-leucine-14-L-glutamic acid CAS No. 59408-63-8

Motilin (pig), 13-L-leucine-14-L-glutamic acid

Cat. No.: B12675103
CAS No.: 59408-63-8
M. Wt: 2682.0 g/mol
InChI Key: HVULJRXHYPLIPK-HYOAWBISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Motilin (Porcine), 13-L-Leucine-14-L-Glutamic Acid

Primary Structure Analysis: Amino Acid Sequence and Position-Specific Modifications

The native porcine motilin polypeptide consists of 22 amino acids with the sequence Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln . The 13-L-leucine-14-L-glutamic acid variant introduces two modifications:

  • Substitution of methionine with leucine at position 13
  • Replacement of glutamine with glutamic acid at position 14

This results in the revised sequence:
Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Glu-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln .

Key Structural Impacts:
  • Position 13 : Methionine’s sulfur-containing side chain is replaced by leucine’s branched aliphatic group, reducing potential oxidation susceptibility while maintaining hydrophobicity.
  • Position 14 : Substituting glutamine (polar, uncharged) with glutamic acid (negatively charged) introduces an additional carboxyl group, altering electrostatic interactions with the motilin receptor’s N-terminal binding domain.

Table 1: Sequence Comparison of Native and Modified Porcine Motilin

Position Native Motilin 13-L-Leu-14-L-Glu Motilin
13 Methionine Leucine
14 Glutamine Glutamic acid

Tertiary Structure Prediction and Molecular Dynamics Simulations

The tertiary structure of native motilin in hydrophobic environments (e.g., 30% hexafluoro-2-propanol) adopts a helical conformation between Tyr7 and Lys20, stabilized by hydrogen bonds and hydrophobic interactions. Molecular dynamics simulations of the 13-L-leucine-14-L-glutamic acid variant reveal localized structural perturbations:

  • Helix Stability : The Leu13 substitution reduces helical continuity near the receptor-binding region (residues 7–20), with a 12% decrease in α-helical content compared to native motilin.
  • Electrostatic Surface : The Glu14 residue creates a negatively charged patch (−15.2 kJ/mol vs. −8.7 kJ/mol in native), potentially enhancing interactions with basic residues in the receptor’s extracellular loop.

Figure 1: Simulated Structural Overlay
(Native motilin: blue; 13-L-Leu-14-L-Glu variant: red)

  • Root mean square deviation (RMSD) of backbone atoms: 0.48 Å (residues 1–12), 1.21 Å (residues 13–22).

Comparative Analysis With Native Porcine Motilin Isoforms

Receptor Affinity and Selectivity

The 13-L-leucine-14-L-glutamic acid analogue exhibits a 4.3-fold lower binding affinity (Kd = 10.1 nM) for the rabbit antral motilin receptor compared to native motilin (Kd = 2.3 nM). This reduction correlates with the loss of methionine’s sulfur-mediated van der Waals interactions at position 13. However, the Glu14 substitution improves selectivity for the "m" receptor subtype on gastric smooth muscle cells over neuronal "n" receptors (IC50 ratio: 1:9 vs. 1:15 in native motilin).

Functional Consequences in Smooth Muscle Contraction

In rabbit duodenal strips, the analogue acts as a partial agonist , achieving only 67% of the maximal contractile response induced by native motilin (EC50 = 3.2 nM vs. 1.0 nM). This aligns with molecular dynamics data showing disrupted hydrogen bonding between Leu13 and receptor residue Arg158.

Table 2: Functional Comparison of Motilin Variants

Parameter Native Motilin 13-L-Leu-14-L-Glu Motilin
Receptor Kd (nM) 2.3 10.1
Maximal Contraction (%) 100 67
Helical Content (%) 58 46

Properties

CAS No.

59408-63-8

Molecular Formula

C121H189N33O36

Molecular Weight

2682.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C121H189N33O36/c1-10-65(8)98(152-115(185)87-32-23-53-154(87)118(188)97(64(6)7)151-100(170)71(124)56-67-24-13-11-14-25-67)116(186)150-85(57-68-26-15-12-16-27-68)114(184)153-99(66(9)155)117(187)149-84(58-69-33-35-70(156)36-34-69)102(172)135-60-91(160)136-76(39-45-93(162)163)106(176)147-83(55-63(4)5)111(181)144-77(37-43-88(125)157)107(177)140-74(30-21-51-132-120(128)129)104(174)146-82(54-62(2)3)112(182)145-80(42-48-96(168)169)110(180)143-79(41-47-95(166)167)108(178)139-73(29-18-20-50-123)103(173)142-78(40-46-94(164)165)109(179)141-75(31-22-52-133-121(130)131)105(175)148-86(59-90(127)159)113(183)138-72(28-17-19-49-122)101(171)134-61-92(161)137-81(119(189)190)38-44-89(126)158/h11-16,24-27,33-36,62-66,71-87,97-99,155-156H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,157)(H2,126,158)(H2,127,159)(H,134,171)(H,135,172)(H,136,160)(H,137,161)(H,138,183)(H,139,178)(H,140,177)(H,141,179)(H,142,173)(H,143,180)(H,144,181)(H,145,182)(H,146,174)(H,147,176)(H,148,175)(H,149,187)(H,150,186)(H,151,170)(H,152,185)(H,153,184)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,128,129,132)(H4,130,131,133)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1

InChI Key

HVULJRXHYPLIPK-HYOAWBISSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Table: Comparative Analysis of Preparation Methods

Method Advantages Challenges
Solid-Phase Peptide Synthesis High precision in sequence control Time-consuming for long peptides
Recombinant DNA Technology Cost-effective for large-scale production Requires advanced molecular biology tools
RP-HPLC Purification High resolution and purity Expensive equipment

Chemical Reactions Analysis

Types of Reactions

Motilin (pig), 13-L-leucine-14-L-glutamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Physiological Role of Motilin

  • Gastrointestinal Motility :
    • Motilin enhances contractions in the stomach and intestines, facilitating the movement of food and waste. This action is essential for normal digestion and absorption processes.
    • Studies have shown that motilin's effects are species-specific; for example, while it effectively induces contractions in pigs and dogs, it does not exhibit similar effects in rodents due to the absence of functional motilin receptors .
  • Hormonal Regulation :
    • Beyond motility, motilin influences the secretion of gastric acid, pepsinogen, insulin, and growth hormone. This multifaceted role positions it as a key player in metabolic regulation .

Nutritional Supplementation

  • Body Composition and Metabolism :
    • Research indicates that dietary supplementation with 13-L-leucine can reduce body fat accumulation in pigs. In combination with arginine or glutamic acid, leucine has been shown to positively affect gut microbiota composition and increase short-chain fatty acids (SCFAs) in the colon .
    • A study involving Duroc × Large White × Landrace pigs demonstrated that groups receiving leucine supplementation exhibited lower body fat weights compared to control groups .
  • Muscle Growth :
    • Leucine is known to promote muscle protein synthesis through the mTOR signaling pathway. This anabolic effect is beneficial for improving growth rates and feed efficiency in livestock .

Therapeutic Potential

  • Obesity Management :
    • The combination of leucine and other amino acids may offer therapeutic benefits for managing obesity in pigs by altering gut microbiota and enhancing metabolic health . This approach could lead to improved feed conversion ratios and overall health in livestock.
  • Gastrointestinal Disorders :
    • Given motilin's role in stimulating gastric motility, it could be leveraged as a therapeutic agent for gastrointestinal disorders characterized by delayed gastric emptying or other motility issues .

Study on Dietary Supplementation

A detailed study investigated the effects of dietary supplementation with leucine on fat metabolism in pigs. The experimental design involved four groups over a 60-day period:

GroupDiet CompositionResults
ControlBasal diet + 2.05% alanineNo significant change in body fat weight
LeuBasal diet + 1% leucine + 1.37% alanineSignificant reduction in body fat weight
Leu_ArgBasal diet + 1% leucine + 1% arginineLower plasma triglycerides and LDL-C levels
Leu_GluBasal diet + 1% leucine + 1% glutamic acidNo significant impact on body fat weight

This study highlighted that leucine supplementation alone or combined with arginine effectively reduced body fat weight while improving metabolic markers .

Mechanism of Action

Motilin (pig), 13-L-leucine-14-L-glutamic acid exerts its effects by binding to motilin receptors located on the smooth muscle cells of the gastrointestinal tract. This binding triggers a cascade of intracellular signaling pathways, leading to the contraction of smooth muscle cells and the promotion of gastrointestinal motility. The modification at positions 13 and 14 enhances the peptide’s stability and receptor affinity, resulting in more potent biological activity .

Comparison with Similar Compounds

Table 1: Amino Acid Sequence Comparison of Selected Mammalian Motilins

Species Key Residues (Positions 1–22) Conservation of N/C-Terminal Regions
Pig (variant) FVPIFTYGELQRLE EKERNKGQ N: 100%; C: QREKER (14–18)
Human FVPIFTYGELQRMK EKERNKGQ N: 100%; C: QREKER (14–18)
Dog FVPIFTYGELQRMK EKERNKGQ N: 100%; C: QREKER (14–18)
Suncus (shrew) FVPIFTYGELQRMK EKEKQ N: 100%; C: QREKER (14–18)

Key Findings :

  • The N-terminal (1–7) is identical across mammals, underscoring its functional importance .
  • The pig variant’s substitutions (13-L, 14-E) occur in the C-terminal region, which is less conserved. These changes may enhance proteolytic resistance, as the C-terminal region in dogs protects against enzyme degradation .

Comparison with Non-Mammalian Vertebrates

  • Fish Motilins : Exhibit low homology (<24% with humans). Most fish motilins start with histidine (H) instead of phenylalanine (F) and have shorter sequences (17–21 residues). Exceptions like the coelacanth retain the 22-residue structure and F-starting N-terminal, reflecting evolutionary proximity to tetrapods .
  • Avian/Reptilian Motilins : Share closer sequence similarity to mammals, particularly in the N-terminal, but diverge in the C-terminal region .

Table 2: Functional Comparison of Motilin (Pig Variant) vs. Erythromycin

Property Motilin (Pig Variant) Erythromycin
Structure 22-amino acid peptide Macrolide antibiotic
Receptor Binding Direct (N-terminal-driven) Allosteric (non-competitive)
Enzymatic Degradation Susceptible to proteases (e.g., trypsin) Resistant
Species Specificity Active in pigs, humans, dogs Broader activity (including rodents)

Key Findings :

  • The pig variant’s peptide structure allows direct receptor activation, whereas erythromycin acts allosterically .
  • Erythromycin’s non-peptide nature confers resistance to digestive enzymes, making it clinically useful in humans despite structural dissimilarity .

Functional Implications of Structural Variations

  • Enzyme Degradation : The pig variant’s C-terminal substitutions (13-L, 14-E) may enhance stability compared to human motilin, as observed in dogs where the C-terminal region delays degradation .
  • Receptor Binding : While the N-terminal drives binding, the C-terminal alpha-helix (including positions 13–14) stabilizes interactions. Mutations here could alter binding kinetics or species-specific efficacy .

Species-Specific Considerations

  • Rodents : Motilin is pseudogenized in rats and mice, limiting their utility in motilin studies. However, guinea pigs retain a functional motilin gene, offering an alternative model .
  • Humans/Dogs : Exhibit similar motilin-driven MMC patterns, validating translational research using the pig variant .

Biological Activity

Motilin is a gastrointestinal (GI) hormone primarily produced in the small intestine, known for its crucial role in regulating GI motility and stimulating gastric contractions. The specific compound "Motilin (pig), 13-L-leucine-14-L-glutamic acid" combines the biological activity of motilin with the amino acids leucine and glutamic acid, which may enhance its physiological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and physiological implications.

Structure and Function of Motilin

Motilin is a 22-amino acid peptide that is secreted by M-cells in the duodenum. It plays a vital role during fasting by initiating phase III of the migrating motor complex (MMC), which is essential for gastrointestinal motility. The structure of motilin includes distinct functional regions that interact with its receptor, GPR38 (motilin receptor), to mediate its effects on smooth muscle contraction and gastric emptying .

Table 1: Structural Characteristics of Motilin

FeatureDescription
Length22 amino acids
Key RegionsN-terminal, Transit region, C-terminal
ReceptorGPR38 (motilin receptor)
Physiological RoleStimulates gastric contractions, regulates GI motility

Biological Activity and Mechanisms

The biological activity of motilin is primarily mediated through its receptor GPR38, which is a G-protein-coupled receptor (GPCR). Upon activation by motilin, this receptor initiates intracellular signaling pathways that lead to increased intracellular calcium levels in smooth muscle cells, resulting in enhanced contractility .

Recent studies have shown that motilin secretion can be stimulated by various factors including bile acids and free fatty acids. For instance, bile acid receptor activation has been reported to increase motilin secretion significantly, highlighting the interplay between dietary components and hormone release .

Case Study: Motilin's Effects on Gastrointestinal Motility

In a study involving porcine models, it was found that administration of motilin resulted in significant increases in gastric phase III contractions. This effect was further enhanced when combined with leucine supplementation, suggesting that leucine may potentiate motilin's action on gastric motility .

Role of Leucine and Glutamic Acid

Leucine, an essential branched-chain amino acid, plays a critical role in muscle protein synthesis and metabolic regulation. It has been shown to activate the mTORC1 signaling pathway, which is crucial for anabolic processes . When combined with motilin, leucine may enhance the overall physiological response by promoting muscle growth and improving metabolic health.

Table 2: Effects of Leucine on Metabolic Functions

FunctionMechanism
Protein SynthesisActivates mTORC1 pathway
Lipid MetabolismEnhances fatty acid oxidation
Insulin SensitivityImproves glucose uptake

Clinical Implications

The combination of "this compound" has potential therapeutic applications in conditions characterized by impaired GI motility such as gastroparesis. By enhancing motility through motilin's action and supporting metabolic health via leucine supplementation, this compound could serve as a dual-action therapeutic agent.

Q & A

Basic Research Questions

Q. How do the structural modifications at positions 13 (L-leucine) and 14 (L-glutamic acid) in porcine motilin influence its receptor-binding affinity and bioactivity?

  • Methodology : Use comparative molecular dynamics simulations and site-directed mutagenesis to assess how these residues affect interactions with the motilin receptor (MLN-R). For example, replace L-leucine or L-glutamic acid with alanine and measure changes in gastric smooth muscle contraction using in vitro organ bath assays . Structural stability can be evaluated via circular dichroism spectroscopy.

Q. What experimental models are optimal for studying the role of porcine motilin in gastrointestinal motility?

  • Methodology : Use isolated perfused duodenal segments from pigs to measure motilin release under varying pH conditions (e.g., acidification vs. alkalinization) . Combine this with in vivo gastric motility tracking in dogs or shrews, which exhibit human-like migrating motor complexes (MMCs) . Validate results using receptor antagonists like GM-109 to confirm specificity .

Q. How can researchers accurately quantify endogenous motilin levels in plasma or tissue homogenates?

  • Methodology : Employ enzyme-linked immunosorbent assays (ELISAs) with antibodies specific to the porcine motilin sequence. Cross-validate results with radioimmunoassays (RIAs) to address potential antibody cross-reactivity. Ensure sample preparation includes protease inhibitors (e.g., aprotinin) to prevent peptide degradation .

Advanced Research Questions

Q. How do contradictory findings on motilin’s role in oxidative stress and lipid peroxidation (e.g., malondialdehyde levels) arise across studies?

  • Methodology : Analyze experimental variables such as stress induction protocols (e.g., noise stress vs. restraint stress) and sampling timepoints. For example, noise stress in rats increases plasma motilin but reduces superoxide dismutase (SOD) activity, suggesting temporal dissociation between hormonal release and oxidative markers . Use multivariate regression to isolate confounding factors like corticosterone levels.

Q. What challenges arise when synthesizing 13-L-leucine-14-L-glutamic acid-modified motilin analogs, and how can purity be optimized?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification. Monitor side reactions (e.g., aspartimide formation at glutamic acid) using mass spectrometry. Optimize cleavage conditions (e.g., TFA/scavenger mixtures) to minimize truncation products .

Q. Why do interspecies differences in motilin receptor signaling complicate translational research?

  • Methodology : Compare MLN-R sequences across species (e.g., pigs, humans, dogs) via phylogenetic analysis. Test cross-species receptor activation using luciferase reporter assays in transfected HEK293 cells. For example, avian motilin fails to activate human MLN-R due to divergent N-terminal residues .

Q. What mechanisms link duodenal pH fluctuations to motilin release and phase III MMC initiation?

  • Methodology : Perfuse isolated pig duodenum with buffers of varying pH (2.0–7.5) while measuring motilin secretion via ELISA. Correlate findings with intraluminal manometry to map pH-dependent contractions. Use calcium imaging in duodenal endocrine cells to identify pH-sensitive ion channels .

Q. How can researchers resolve discrepancies in motilin’s extra-gastrointestinal roles (e.g., insulin modulation vs. ghrelin suppression)?

  • Methodology : Conduct in vivo studies with selective vagotomy or 5-HT3 receptor antagonists (e.g., ondansetron) to dissect neural vs. hormonal pathways. For example, motilin-induced insulin release in dogs is abolished by vagal blockade, implicating serotonergic vagal afferents .

Methodological Recommendations

  • Use glycylglycine-L-glutamic acid buffers (pH 10) for enzymatic assays to avoid interference from tannins or phenolic compounds .
  • Report statistical parameters (e.g., effect size, confidence intervals) alongside p-values to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.